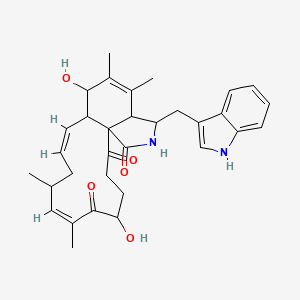

Chaetoglobosin E

Description

This compound has been reported in Chaetomium subaffine and Chaetomium globosum with data available.

Structure

3D Structure

Properties

CAS No. |

55945-74-9 |

|---|---|

Molecular Formula |

C32H38N2O5 |

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI Key |

FPNAKNFLJIQADW-CNYNBRRPSA-N |

Isomeric SMILES |

CC/1C/C=C\C2C(C(=C(C3C2(C(=O)CCC(C(=O)/C(=C1)/C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Chaetoglobosin E: A Fungal Metabolite with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of Chaetoglobosin E

Abstract

This compound is a potent cytochalasan alkaloid, a class of secondary metabolites produced by a variety of fungi. First identified in 1976, this natural product has garnered significant interest within the scientific community due to its pronounced biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, fungal origins, and detailed biological activities of this compound. It includes a summary of its quantitative biological data, detailed experimental protocols for its isolation and bioactivity assessment, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal natural products.

Discovery and Origin

This compound was first reported in 1976 by Sekita et al. in a publication in Tetrahedron Letters.[1] It was isolated from the mycelium of Chaetomium globosum, a ubiquitous filamentous fungus.[1][2] Since its initial discovery, this compound has been isolated from various other fungal species, highlighting the diversity of its producers.

Fungal Sources of this compound:

-

Chaetomium globosum : This fungus is the most frequently cited source of this compound and other chaetoglobosins.[1][2][3] It is an endophytic fungus, meaning it lives within plant tissues, and has been isolated from various plants, including Ginkgo biloba.[3]

-

Chaetomium madrasense : This species has also been identified as a producer of this compound.[4]

-

Chaetomium sp. : Various other species within the Chaetomium genus have been found to produce this compound.[4]

-

Emericellopsis sp. : A marine-derived fungus of the genus Emericellopsis has also been shown to produce this compound, indicating that this compound is not limited to terrestrial fungi.

Physicochemical Properties and Structure

This compound belongs to the cytochalasan family of alkaloids, which are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring.[5] The structure of this compound was elucidated using spectroscopic methods, including NMR and mass spectrometry.

(A more detailed table of physicochemical properties, including specific rotation and melting point, would be included here if the full text of the original 1976 publication were available.)

Biological Activities

This compound exhibits a range of biological activities, with its anti-tumor properties being the most extensively studied. It also demonstrates antifungal and phytotoxic effects.[5]

Cytotoxic Activity

This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy. Recent studies have shed light on the specific molecular pathways targeted by this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |

| TE-1 | Esophageal Squamous Cell Carcinoma | Not specified, but significant inhibition observed | [4][6] |

| KB | Nasopharyngeal Epidermoid Tumor | 40.0 | [7] |

| HCT116 | Colon Cancer | Not specified, but significant cytotoxicity | [3] |

Antifungal Activity

In addition to its anti-cancer properties, this compound has been shown to inhibit the growth of pathogenic fungi.

Table 2: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

| Rhizopus stolonifer | Significant growth inhibition | [8] |

| Coniothyrium diplodiella | Significant growth inhibition | [8] |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and death.

Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

Studies have shown that this compound can inhibit the phosphorylation of key proteins in the EGFR/MEK/ERK and Akt signaling pathways.[6][9] These pathways are crucial for cell growth and survival, and their inhibition by this compound leads to downstream effects such as cell cycle arrest and apoptosis.

Targeting of Polo-like Kinase 1 (PLK1)

A significant finding in the elucidation of this compound's mechanism of action is its ability to target Polo-like kinase 1 (PLK1).[4][6] PLK1 is a key regulator of the cell cycle, and its inhibition by this compound leads to G2/M phase arrest. This is accompanied by the downregulation of cyclin B1 and CDC2, and the upregulation of p21.[4][6][9]

Induction of Apoptosis, Autophagy, and Pyroptosis

The inhibition of these signaling pathways ultimately leads to programmed cell death. This compound has been shown to induce:

-

Apoptosis: by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[4][6]

-

Autophagy: evidenced by the increased expression of beclin1 and LC3.[4][6]

-

Pyroptosis: a form of programmed cell death, through the activation of gasdermin E (GSDME), which is linked to the inhibition of PLK1.[4]

Biosynthesis

Chaetoglobosins are synthesized via a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[7] The biosynthesis of Chaetoglobosin A, a closely related compound, has been studied in detail, and it is likely that this compound shares a similar biosynthetic origin. The process begins with the synthesis of a polyketide chain by a PKS, which is then coupled to an amino acid, typically tryptophan for chaetoglobosins, by an NRPS module.[7] A series of enzymatic modifications, including cyclization and oxidation, then lead to the final complex structure of the chaetoglobosin. The gene clusters responsible for chaetoglobosin biosynthesis have been identified in several fungi, including Chaetomium globosum.[10][11]

Experimental Protocols

Fungal Culture and Fermentation

-

Fungal Strain: A pure culture of a this compound-producing fungus (e.g., Chaetomium globosum) is obtained from a culture collection or isolated from a natural source.

-

Seed Culture: The fungus is grown on a solid medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days until sporulation.

-

Fermentation: Spores or mycelial plugs are used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium). The fermentation is carried out in shake flasks or a fermenter at 25-28°C with agitation (e.g., 150-200 rpm) for 14-21 days.

Extraction and Isolation of this compound

-

Harvesting: The fungal biomass and culture broth are separated by filtration or centrifugation.

-

Extraction: The fungal mycelium is typically extracted with a polar organic solvent such as methanol (B129727) or acetone. The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate (B1210297).

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Column Chromatography: Initial fractionation of the crude extract is performed on a silica (B1680970) gel or C18 reversed-phase column using a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often on a C18 column with a methanol-water or acetonitrile-water mobile phase. Fractions are monitored by UV detection.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Fungal Alkaloid Chaetoglobosin E: A Technical Guide to Its Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin E, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its potent biological activities, including anti-tumor and antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive analysis of its molecular mechanism of action, with a focus on its impact on cellular signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of fungi, primarily from the genera Chaetomium, Penicillium, and Emericellopsis. These fungi have been isolated from diverse environments, including terrestrial plants as endophytes and marine habitats.

Table 1: Fungal Sources of this compound

| Fungal Species | Environment | Reference |

| Chaetomium globosum | Endophytic fungus from Ginkgo biloba | [1] |

| Chaetomium madrasense 375 | Soil-derived fungus | [2] |

| Penicillium chrysogenum V11 | Mangrove endophytic fungus | [3] |

| Emericellopsis sp. SCSIO41202 | Marine-derived fungus from mangrove sediment |

Quantitative Yield of this compound

The production yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction methods. While comprehensive comparative data is limited, some studies provide valuable insights into the obtainable quantities.

Table 2: Reported Yields and Cytotoxicity of this compound

| Fungal Source | Yield | Cytotoxicity (IC50) | Reference |

| Penicillium chrysogenum V11 | 120 mg (culture volume not specified) | Not specified in this study | [3] |

| Chaetomium madrasense 375 | Not specified | KYSE-30 (Esophageal Squamous Cell Carcinoma): 2.57 µmol/L | [2] |

| Chaetomium globosum | Not specified | HCT116 (Colon Cancer): IC50 values for various chaetoglobosins ranged from 3.15 to 8.44 μM | [1] |

Experimental Protocols

Fungal Culture and Fermentation

A standardized protocol for the cultivation of this compound-producing fungi is crucial for consistent yields. The following is a general workflow adaptable for species like Penicillium chrysogenum and Chaetomium sp.

Caption: Fungal Fermentation Workflow.

Methodology:

-

Inoculation and Initial Growth: The desired fungal strain (e.g., Penicillium chrysogenum V11) is inoculated onto Potato Dextrose Agar (PDA) plates and incubated at a controlled temperature (typically 25-28°C) until sufficient mycelial growth is observed.

-

Seed Culture: A small portion of the mycelial growth from the PDA plate is transferred to a liquid seed medium, such as Potato Dextrose Broth (PDB), and incubated on a shaker to promote biomass accumulation.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of either solid-state or liquid fermentation medium. Solid-state fermentation often utilizes substrates like rice, while liquid fermentation is carried out in large flasks or bioreactors.

-

Incubation: The fermentation culture is incubated for a specific period, which can range from days to weeks, under controlled conditions of temperature, agitation, and aeration to maximize the production of secondary metabolites, including this compound.

-

Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated for the extraction process.

Extraction and Purification of this compound

The following protocol is a synthesized methodology based on procedures described for the isolation of chaetoglobosins from fungal cultures.[3]

Caption: Purification Workflow for this compound.

Methodology:

-

Extraction: The harvested fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297). This step partitions the secondary metabolites, including this compound, into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, using a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol. This step separates molecules based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient. This high-resolution technique allows for the isolation of pure this compound. The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cellular Mechanism of Action

This compound exhibits its anti-tumor effects primarily by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. This is achieved through the modulation of key signaling pathways that regulate cell proliferation and survival.

Inhibition of the EGFR/MEK/ERK and Akt Signaling Pathways

Recent studies have shown that this compound can inhibit the phosphorylation of key proteins in the EGFR/MEK/ERK and Akt signaling pathways.[2] These pathways are often hyperactivated in cancer cells and play a crucial role in promoting cell growth, proliferation, and survival.

Caption: Inhibition of EGFR/MEK/ERK and Akt Pathways by this compound.

By decreasing the phosphorylation of EGFR, MEK, ERK, and Akt, this compound effectively dampens these pro-survival signals, making cancer cells more susceptible to apoptosis and cell cycle arrest.[2]

Induction of G2/M Phase Arrest via PLK1 Inhibition

A key downstream target of the Akt pathway is Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This compound has been shown to inhibit PLK1, which in turn disrupts the normal cell cycle, leading to an accumulation of cells in the G2/M phase.[2]

Caption: this compound-induced G2/M Phase Arrest.

The inhibition of PLK1 by this compound leads to two critical events:

-

Upregulation of p21: PLK1 normally suppresses the expression of the cyclin-dependent kinase inhibitor p21. By inhibiting PLK1, this compound causes an increase in p21 levels. p21 then binds to and inhibits the Cyclin B1/CDC2 complex.[2]

-

Downregulation of the Cyclin B1/CDC2 Complex: The Cyclin B1/CDC2 complex is the master regulator of the G2/M transition. This compound treatment leads to a decrease in the expression of both Cyclin B1 and CDC2, and its phosphorylated (active) form, p-CDC2.[2]

The combination of increased p21 and decreased active Cyclin B1/CDC2 complex effectively halts the cell cycle at the G2/M checkpoint, preventing the cell from entering mitosis and ultimately triggering apoptosis.

Conclusion

This compound, a fungal metabolite with significant anti-tumor potential, presents a promising avenue for drug development. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and a thorough examination of its cellular mechanisms of action. The elucidation of its inhibitory effects on the EGFR/MEK/ERK and Akt signaling pathways, and its subsequent induction of G2/M phase arrest via PLK1 inhibition, offers clear targets for further investigation and therapeutic development. The provided data and visualizations serve as a valuable resource for researchers dedicated to exploring the full potential of this potent natural compound.

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Biological Activity of Chaetoglobosin E: A Technical Guide for Researchers

An In-depth Examination of a Promising Anti-Cancer Agent

Chaetoglobosin E, a cytochalasan alkaloid, has emerged as a compound of significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-tumor properties, for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of current scientific literature, detailing the compound's mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates.

Anti-Tumor Activity of this compound

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1] Notably, it exhibits significant inhibitory effects on esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, and breast cancer cells.[1] Its efficacy is particularly pronounced in ESCC cells, suggesting its potential as a novel lead compound for the treatment of this malignancy.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in various studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). A summary of these findings is presented in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [1] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | > 2.57 | [1] |

| TE-1 | Esophageal Squamous Cell Carcinoma | > 2.57 | [1] |

| A549 | Lung Cancer | Not specified | [1] |

| HCC827 | Lung Cancer | Not specified | [1] |

| SW620 | Colon Cancer | Not specified | [1] |

| MDA-MB-621 | Breast Cancer | Not specified | [1] |

| HeLa | Cervical Cancer | Not specified | [1] |

| HCT116 | Colon Cancer | Not specified | [1] |

| KB | Nasopharyngeal Carcinoma | Not specified | [1] |

| MDA-MB-435 | Melanoma | > 40 | [2] |

| SGC-7901 | Gastric Cancer | > 40 | [2] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Mechanisms of Anti-Tumor Action

The anti-cancer effects of this compound are multi-faceted, involving the disruption of several key cellular processes. These include cell cycle arrest, induction of programmed cell death (apoptosis and pyroptosis), and modulation of autophagy and cell migration.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner in esophageal cancer cells.[1] This arrest is accompanied by the downregulation of key G2/M regulatory proteins, including Cyclin B1 and CDC2 (also known as CDK1), and the upregulation of the cell cycle inhibitor p21.[1]

Induction of Apoptosis

The compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1]

Induction of Autophagy

This compound also influences autophagy, a cellular process of degradation and recycling of cellular components. It has been observed to increase the expression of the autophagy-related proteins Beclin-1 and LC3.[1]

Inhibition of Invasion and Metastasis

The metastatic potential of cancer cells is also targeted by this compound. It has been shown to decrease the expression of E-cadherin, a cell adhesion molecule whose loss is associated with increased invasion, and increase the expression of vimentin, a marker of epithelial-mesenchymal transition (EMT).[1]

Induction of Pyroptosis via PLK1 Inhibition

A key and novel mechanism of action for this compound is the induction of pyroptosis, a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents. This process is mediated through the inhibition of Polo-like kinase 1 (PLK1).[3] Inhibition of PLK1 leads to the activation of Gasdermin E (GSDME), a key executioner of pyroptosis.[1][3]

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its influence on specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: this compound induces G2/M arrest and apoptosis.

Caption: this compound induces pyroptosis by inhibiting PLK1.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plates for 10-14 days, changing the medium with fresh compound every 2-3 days.

-

Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in the pathways modulated by this compound.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the proteins of interest (e.g., PLK1, GSDME, Cyclin B1, Bcl-2, etc.) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Sequencing (RNA-seq) Assay

RNA-seq is used to identify the potential molecular targets of this compound by analyzing changes in the transcriptome.

-

Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

Library Preparation: Construct sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treated and control groups. This involves read mapping, transcript assembly, and quantification of gene expression.

Interaction with the Actin Cytoskeleton

As a member of the cytochalasan family of mycotoxins, this compound is known to interact with the actin cytoskeleton.[4] Cytochalasans, in general, are recognized for their ability to bind to actin filaments and disrupt their polymerization, which can affect various cellular processes such as cell division, motility, and morphology.[5][6] This interaction with actin may contribute to the overall cytotoxic effects of this compound.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as an anti-cancer agent, with a multi-pronged mechanism of action that includes cell cycle arrest, induction of apoptosis and pyroptosis, and modulation of other critical cellular processes. Its ability to target PLK1 and induce pyroptosis represents a particularly promising avenue for cancer therapy. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies and the exploration of combination therapies to enhance its anti-tumor efficacy. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising natural product into a clinical setting.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. ossila.com [ossila.com]

Chaetoglobosin E: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from fungi such as Chaetomium madrasense, this compound has demonstrated significant anti-tumor properties, positioning it as a compound of interest for further investigation and potential therapeutic development.[2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on cancer cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and exploration of this promising natural product.

Core Mechanism of Action: Multi-pronged Anti-Tumor Activity

This compound exerts its anti-tumor effects through a multi-faceted mechanism that culminates in the inhibition of cancer cell proliferation and the induction of programmed cell death. The primary pathways affected include cell cycle regulation, apoptosis, and a specialized form of inflammatory cell death known as pyroptosis. A key molecular target identified for this compound is Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[2][3] Furthermore, this compound has been shown to modulate crucial cell survival signaling pathways, including the EGFR/MEK/ERK and Akt pathways.[2][4]

Data Presentation: Quantitative Analysis of this compound Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Parameter | Value | Reference(s) |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | IC50 | 2.57 µmol/L | [2] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | IC50 | Not specified | [5] |

| TE-1 | Esophageal Squamous Cell Carcinoma | IC50 | Not specified | [5] |

| HeLa | Cervical Cancer | IC50 | Not specified | [2][6] |

| HCT-116 | Colon Cancer | IC50 | Not specified | [2] |

| KB | Nasopharyngeal Cancer | IC50 | Not specified | [2] |

| A549 | Lung Cancer | IC50 | Not specified | [2] |

| HCC827 | Lung Cancer | IC50 | Not specified | [2] |

| SW620 | Colon Cancer | IC50 | Not specified | [2] |

| MDA-MB-621 | Breast Cancer | IC50 | Not specified | [2] |

Key Cellular Effects and Signaling Pathways

G2/M Cell Cycle Arrest

This compound induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[2] This effect is a direct consequence of the inhibition of key regulatory proteins essential for mitotic progression.

-

Downregulation of G2/M Regulatory Proteins: Treatment with this compound leads to a dose-dependent decrease in the expression of Cyclin B1 and CDC2 (also known as CDK1), and its phosphorylated form, p-CDC2.[2][4]

-

Upregulation of p21: Concurrently, the expression of the cyclin-dependent kinase inhibitor p21 is increased, further contributing to the blockade of cell cycle progression.[2][4]

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, characterized by the modulation of the Bcl-2 family of proteins.

-

Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Induction of Pyroptosis via PLK1 Inhibition

A key and novel aspect of this compound's mechanism of action is the induction of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.

-

Direct Inhibition of PLK1: RNA sequencing and computational analysis have identified Polo-like kinase 1 (PLK1) as a primary target of this compound.[2][3] this compound treatment leads to a dose-dependent decrease in PLK1 mRNA and protein expression.[2]

-

Activation of Gasdermin E (GSDME): The inhibition of PLK1 by this compound results in the activation of Gasdermin E (GSDME).[2][7] While the precise mechanism linking PLK1 inhibition to GSDME activation is still under investigation, it is established that knockdown of PLK1 activates GSDME, whereas overexpression of PLK1 inactivates it.[2] Activated GSDME forms pores in the cell membrane, leading to pyroptotic cell death.

Inhibition of EGFR/MEK/ERK and Akt Signaling Pathways

This compound also impacts key signaling pathways that are frequently dysregulated in cancer and are crucial for cell survival, proliferation, and metastasis.

-

EGFR/MEK/ERK Pathway: Treatment with this compound decreases the phosphorylation of EGFR, MEK, and ERK, indicating an inhibition of this signaling cascade.[2][4]

-

Akt Pathway: Similarly, this compound reduces the phosphorylation of Akt, a key node in the PI3K/Akt survival pathway.[2][4]

The inhibition of these pathways likely contributes to the observed G2/M arrest, induction of apoptosis and autophagy, and the inhibition of invasion and metastasis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed esophageal cancer cells (e.g., KYSE-30, KYSE-150, TE-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the effect of this compound on cell cycle distribution.

-

Procedure:

-

Seed KYSE-30 cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of specific proteins.

-

Procedure:

-

Seed KYSE-30 cells and treat with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, GSDME, Cyclin B1, CDC2, p-CDC2, p21, Bcl-2, Bax, p-EGFR, p-MEK, p-ERK, p-Akt, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed and treat cells with this compound as described for cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Conclusion and Future Perspectives

This compound presents a compelling profile as an anti-tumor agent with a well-defined, multi-targeted mechanism of action. Its ability to induce G2/M cell cycle arrest, apoptosis, and pyroptosis through the inhibition of the key mitotic kinase PLK1, coupled with its inhibitory effects on critical survival pathways, underscores its therapeutic potential. The detailed molecular insights and experimental protocols provided in this guide offer a solid foundation for further research and development.

Future studies should focus on elucidating the precise molecular interactions between this compound and PLK1, further detailing the downstream signaling cascade leading to GSDME activation, and exploring the full spectrum of its anti-cancer activity in preclinical in vivo models. A comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential translation into clinical applications. The synergistic effects observed with conventional chemotherapeutic agents suggest that combination therapies incorporating this compound could be a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Chaetoglobosin E literature review

An In-depth Technical Guide to Chaetoglobosin E

Introduction

This compound is a fungal secondary metabolite belonging to the cytochalasan alkaloid class.[1] These compounds are characterized by a molecular structure that includes a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2] First isolated from fungi such as Chaetomium globosum and Chaetomium madrasense, this compound has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its anti-tumor properties.[1][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Biological Activities

This compound exhibits a range of biological effects, with its anti-cancer activity being the most extensively studied. It also demonstrates antifungal and phytotoxic properties.

-

Antitumor Activity: this compound has shown potent cytotoxicity against a variety of cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, breast cancer, and prostate cancer.[3][5][6] Its primary mechanisms involve inducing cell cycle arrest, apoptosis, autophagy, and a form of inflammatory cell death known as pyroptosis.[3][7]

-

Antifungal Activity: The compound has displayed inhibitory effects against several plant pathogenic fungi, suggesting potential applications in agriculture.[8][9]

-

Phytotoxicity: this compound has been reported to inhibit the growth of certain plant seedlings, indicating phytotoxic effects.[10]

-

Enzyme Inhibition: Recent studies have shown that this compound can act as an inhibitor of acetylcholinesterase (AChE), suggesting a potential, though less explored, role in neurodegenerative disease research.[5]

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and minimum inhibitory concentration (MIC) values.

Table 1: Cytotoxicity Data (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [3][11] |

| PC-3 | Prostate Cancer | 2.32 | [5] |

| HCT116 | Human Colon Cancer | > 3.15 | [10] |

| MDA-MB-435 | Melanoma | > 40 | [8] |

| SGC-7901 | Gastric Cancer | > 40 | [8] |

| LNCaP | Human Prostate Cancer | 0.62 | [6] |

| B16F10 | Mouse Melanoma | 2.78 | [6] |

| K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, MOLT-4 | Various Cancer Types | 1.4 - 9.2 | [6][12] |

Table 2: Enzyme Inhibition Data (IC₅₀)

| Enzyme | IC₅₀ Value (µM) | Reference |

| Acetylcholinesterase (AChE) | 4.15 | [5] |

Table 3: Antifungal Activity (EC₅₀ & MIC)

| Fungal Species | Metric | Value (µg/mL) | Value (µM) | Reference |

| Botrytis cinerea | EC₅₀ | 0.40 | - | [9] |

| C. gloeosporioides | MIC | - | 23.58 | [8][13] |

| R. solani | MIC | - | 11.79 | [8][13] |

Mechanism of Action in Cancer

The anti-tumor effects of this compound are multifactorial, stemming from its ability to interfere with critical cellular processes. The primary mechanism identified is the direct targeting and inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This initial action triggers a cascade of downstream events.[3][7]

Inhibition of PLK1 and Cell Cycle Arrest

PLK1 is a serine/threonine kinase that plays a crucial role in mitosis. This compound treatment significantly decreases the expression of PLK1.[3] This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing.[3][7][11] This arrest is biochemically characterized by the downregulation of key cell cycle proteins, including Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[7][11]

Induction of Apoptosis, Autophagy, and Pyroptosis

Inhibition of PLK1 by this compound initiates multiple programmed cell death pathways:

-

Apoptosis: It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[3][7]

-

Autophagy: The compound increases the expression of key autophagy markers Beclin-1 and LC3, indicating the induction of autophagic processes.[3][7]

-

Pyroptosis: A key finding is that this compound induces pyroptosis through the activation of Gasdermin E (GSDME).[3] The inhibition of PLK1 is directly linked to the activation of GSDME, representing a novel mechanism connecting cell cycle regulation with inflammatory cell death.[2][3]

Inhibition of EGFR/MEK/ERK and Akt Signaling

In addition to targeting PLK1, this compound also suppresses pro-survival signaling pathways. It has been shown to decrease the phosphorylation levels of EGFR, MEK, ERK, and Akt, effectively inhibiting these critical pathways that are often overactive in cancer and contribute to cell proliferation and survival.[3]

Disruption of the Actin Cytoskeleton

As a member of the cytochalasan family, this compound is known to interact with the actin cytoskeleton.[4][14] This disruption interferes with processes like cytokinesis, cell motility, and maintenance of cell shape.[15] This action also contributes to its anti-metastatic effects, which are observed through the modulation of invasion markers like E-cadherin and vimentin.[3][7]

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., KYSE-30, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins related to apoptosis, autophagy, and signaling pathways.

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, Bcl-2, Bax, LC3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for Western Blot analysis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture and treat cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

RNA Sequencing (RNA-seq)

This method is used to identify the specific gene expression changes induced by this compound, leading to target identification like PLK1.[3]

-

Sample Preparation: Seed cells (e.g., KYSE-30) and treat with this compound (e.g., 8 µM for 48 h).[3][11]

-

RNA Extraction: Lyse the cells using Trizol reagent and extract total RNA according to the manufacturer's protocol.[11]

-

Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and spectrophotometer.

-

Library Preparation: Construct sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Perform bioinformatic analysis, including quality control of raw reads, mapping to a reference genome, and differential gene expression analysis to identify up- and down-regulated genes.

Conclusion

This compound is a potent anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the PLK1 kinase. This primary action triggers G2/M cell cycle arrest and activates multiple cell death pathways, including apoptosis, autophagy, and GSDME-mediated pyroptosis, while also suppressing crucial survival signaling. Its diverse biological activities, supported by quantitative data, establish it as a valuable lead compound for the development of novel cancer therapeutics. Further research could focus on its in vivo efficacy, pharmacokinetic properties, and potential synergistic effects with existing chemotherapeutic drugs to enhance clinical outcomes.[3]

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 5. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Chaetoglobosin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan family, known for their diverse and potent biological activities, including antitumor, antifungal, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of Chaetoglobosin E, a prominent member of this family. Leveraging the well-characterized biosynthesis of the closely related Chaetoglobosin A, this document details the genetic and enzymatic machinery, key molecular transformations, and regulatory mechanisms involved. This guide also includes a compilation of quantitative data from related studies and detailed experimental protocols for key analytical and molecular biology techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction to Chaetoglobosins

Chaetoglobosins are structurally complex natural products synthesized by various fungi, most notably species of the genus Chaetomium.[1] Their intricate architecture, featuring a polyketide-derived macrocycle fused to a perhydroisoindolone moiety and incorporating an L-tryptophan unit, has attracted significant interest from the scientific community.[1][2] The biological activities of chaetoglobosins are primarily attributed to their ability to interact with actin, leading to the disruption of the cytoskeleton and interference with cellular processes such as cell division and motility. This compound, along with other members of its family, is produced by the fungus Chaetomium globosum.

The Chaetoglobosin Biosynthetic Gene Cluster

The genetic blueprint for chaetoglobosin biosynthesis is encoded within a dedicated gene cluster. In Chaetomium globosum, the "che" cluster orchestrates the assembly and modification of the chaetoglobosin scaffold.[3][4] While the cluster for Chaetoglobosin A has been extensively studied, it provides a robust model for understanding the biosynthesis of this compound. The core of this cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[2][4]

Table 1: Key Genes in the Chaetoglobosin Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function |

| cheA | PKS-NRPS hybrid enzyme responsible for the synthesis of the polyketide-amino acid backbone.[2][5] |

| cheB | Stand-alone enoyl reductase involved in the reduction of a double bond in the polyketide chain.[2][5] |

| cheD | Putative Diels-Alderase that may catalyze the intramolecular [4+2] cycloaddition to form the bicyclic core.[5] |

| cheE | Cytochrome P450 monooxygenase involved in post-PKS-NRPS tailoring reactions, such as epoxidation.[5] |

| cheF | FAD-linked oxidoreductase responsible for dehydrogenation of hydroxyl groups.[5] |

| cheG | Cytochrome P450 monooxygenase involved in stereospecific dihydroxylation.[5] |

| CgcheR | GAL4-like Zn(II)2Cys6 transcription factor that positively regulates the expression of the biosynthetic genes.[3][4] |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be dissected into three main stages: backbone assembly, intramolecular cyclization, and a series of oxidative tailoring reactions.

Polyketide-Amino Acid Backbone Formation

The initial step is the synthesis of the linear precursor, prochaetoglobosin I. This is accomplished by the multifunctional PKS-NRPS enzyme, CheA.[5] The biosynthesis commences with the condensation of one molecule of acetyl-CoA with eight molecules of malonyl-CoA to form the polyketide chain.[4][5] The NRPS module of CheA then incorporates a molecule of L-tryptophan. The stand-alone enoyl reductase, CheB, is crucial for reducing a double bond in the polyketide backbone to establish the correct stereochemistry.[5]

Cyclization to the Core Scaffold

Following the synthesis of the linear precursor, a spontaneous intramolecular Diels-Alder reaction is proposed to occur, forming the characteristic perhydroisoindolone and macrocyclic rings of the chaetoglobosin core.[6] The enzyme CheD is annotated as a putative Diels-Alderase and may play a role in catalyzing or controlling the stereochemistry of this cyclization.[5]

Oxidative Tailoring Steps

A series of post-PKS-NRPS modifications, primarily oxidations, are required to convert the initial cyclized intermediate into the final chaetoglobosin products. This is where a network of pathways can lead to the formation of various chaetoglobosin analogs.[5] The enzymes CheE (a cytochrome P450 monooxygenase), CheF (a FAD-linked oxidoreductase), and CheG (a cytochrome P450 monooxygenase) are responsible for these transformations.[5]

For the formation of Chaetoglobosin A, CheG catalyzes the stereospecific dihydroxylation at C-19 and C-20.[5] The key structural difference in this compound is the presence of a ketone at C-19 instead of a hydroxyl group. While the specific enzyme responsible for this oxidation has not been definitively characterized, it is highly probable that one of the tailoring enzymes within the 'che' cluster, likely a dehydrogenase or an oxidase, catalyzes this final oxidation step from a hydroxylated precursor.

Quantitative Data

Quantitative analysis of chaetoglobosin production is crucial for optimizing fermentation conditions and for metabolic engineering efforts. High-performance liquid chromatography (HPLC) is the standard method for the quantification of chaetoglobosins.

Table 2: Production Titers of Chaetoglobosin A in Engineered Chaetomium globosum Strains

| Strain | Genetic Modification | Chaetoglobosin A Titer (mg/L) | Reference |

| Wild-Type | - | 58.66 | [4] |

| MFS1-3 | CgMfs1 silenced | 19.95 | [4] |

| MFS1-4 | CgMfs1 silenced | 17.13 | [4] |

| OEX13 | CgMfs1 overexpression | 298.77 | [4] |

| Wild-Type | - | 52 | [3] |

| ΔCgcheR | CgcheR knockout | 0 | [3] |

| OE-CgcheR | CgcheR overexpression | 260 | [3] |

| Wild-Type | - | 146 | [2] |

| Δcgpks11 | Cgpks11 knockout | 234 | [2] |

Experimental Protocols

The elucidation of the chaetoglobosin biosynthetic pathway has been made possible through a combination of molecular genetics and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Knockout via CRISPR-Cas9

This protocol describes the targeted deletion of a gene in C. globosum using a CRISPR-Cas9 system.

Materials:

-

C. globosum wild-type strain

-

Potato Dextrose Broth (PDB) and Potato Dextrose Agar (PDA)

-

Enzyme solution for protoplasting (e.g., lysing enzymes)

-

PEG solution for transformation

-

Plasmids for CRISPR-Cas9 system

-

Primers for gRNA construction and screening

Procedure:

-

Plasmid Construction: A "suicide" CRISPR-Cas9 plasmid is constructed containing the Cas9 nuclease and a specific guide RNA (gRNA) targeting the gene of interest.[2]

-

Protoplast Preparation: C. globosum is cultured in PDB for 2-3 days. Young mycelia are harvested and treated with an enzymatic solution to digest the cell walls and release protoplasts.[7]

-

Transformation: The linearized CRISPR-Cas9 plasmid is introduced into the protoplasts using a PEG-mediated transformation method.[7]

-

Screening and Verification: Transformants are selected on appropriate media and screened by colony PCR to identify mutants with the desired gene deletion. Successful knockouts are further verified by Southern blotting or DNA sequencing.[2]

-

Phenotypic Analysis: The knockout mutants are cultured in production media, and the culture extracts are analyzed by HPLC to determine the effect of the gene deletion on chaetoglobosin production.[7]

Heterologous Expression in a Host Organism

This protocol outlines the expression of a chaetoglobosin biosynthetic gene in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, to characterize its function.

Materials:

-

Expression vector for the chosen host

-

Competent cells of the heterologous host

-

Gene of interest amplified from C. globosum genomic DNA

-

Appropriate culture media and selection agents

Procedure:

-

Gene Cloning: The coding sequence of the gene of interest is amplified by PCR from C. globosum genomic DNA and cloned into a suitable expression vector under the control of a strong promoter.

-

Host Transformation: The expression construct is introduced into the heterologous host using established transformation protocols.

-

Cultivation and Induction: The recombinant strain is cultured under conditions that induce the expression of the heterologous gene.

-

Metabolite Extraction and Analysis: The culture is extracted with an organic solvent, and the extract is analyzed by LC-MS to detect the product of the expressed enzyme. If a substrate is required for the enzymatic reaction, it may need to be added to the culture medium.

Quantitative Analysis by HPLC

This protocol describes the quantification of this compound from fungal culture extracts.

Materials:

-

C. globosum culture

-

Ethyl acetate and methanol (HPLC grade)

-

HPLC system with a UV detector and a C18 column

-

This compound standard

Procedure:

-

Sample Preparation: A known volume of the fungal culture is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried, and redissolved in a known volume of methanol.[7]

-

HPLC Analysis: The sample is filtered and injected into an HPLC system. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength of approximately 227 nm.[7]

-

Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[7]

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a sophisticated interplay of a PKS-NRPS hybrid enzyme and a suite of tailoring enzymes. While the core pathway is well-understood through studies of the closely related Chaetoglobosin A, the precise enzymatic step leading to the formation of the C-19 ketone in this compound remains to be definitively elucidated. Future research, employing targeted gene knockouts and heterologous expression of the tailoring enzymes in the 'che' cluster, will be crucial in fully unraveling the remaining mysteries of chaetoglobosin biosynthesis. A complete understanding of this pathway will not only provide insights into the chemical ecology of Chaetomium globosum but also open avenues for the bioengineering of novel chaetoglobosin analogs with potentially enhanced therapeutic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to explore and exploit the biosynthetic potential of this fascinating family of natural products.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Biosynthetic study of chaetoglobosin A: origins of the oxygen and hydrogen atoms, and indirect evidence for biological Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chaetoglobosins are a class of cytochalasan alkaloids, which are fungal secondary metabolites characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1] First isolated from fungi such as Chaetomium globosum, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] Among them, Chaetoglobosin E has emerged as a compound of particular interest, demonstrating significant antitumor, antifungal, and phytotoxic properties.[3] This technical guide provides an in-depth overview of this compound and its related compounds, focusing on their biological activities, mechanism of action, and the experimental protocols utilized in their study.

Biological Activity of this compound and Related Compounds

This compound and its analogues exhibit a range of biological activities, with their cytotoxic and antifungal effects being the most extensively studied. The following tables summarize the quantitative data on the efficacy of these compounds against various cancer cell lines and fungal pathogens.

Cytotoxic Activity

The cytotoxicity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | KYSE-30 (Esophageal Squamous Cell Carcinoma) | 2.57 | [4] |

| KYSE-150 (Esophageal Squamous Cell Carcinoma) | >10 | ||

| TE-1 (Esophageal Squamous Cell Carcinoma) | >10 | ||

| A549 (Lung Adenocarcinoma) | Not specified | [2] | |

| HCT116 (Colon Cancer) | Not specified | [5] | |

| HeLa (Cervical Cancer) | Not specified | [2] | |

| KB (Nasopharyngeal Epidermoid Tumor) | 48.0 | [6] | |

| Chaetoglobosin A | HCT116 (Colon Cancer) | 3.15 - 8.44 | [5] |

| Chaetoglobosin C | KB (Nasopharyngeal Epidermoid Tumor) | 34.0 | [6] |

| Chaetoglobosin F | KB (Nasopharyngeal Epidermoid Tumor) | 52.0 | [6] |

| Chaetoglobosin Fa | HCT116 (Colon Cancer) | 3.15 - 8.44 | [5] |

| Penochalasin A | KB (Nasopharyngeal Epidermoid Tumor) | 40.0 | [6] |

| Chaetoglobosin U | KB (Nasopharyngeal Epidermoid Tumor) | 16.0 | [6] |

Antifungal Activity

Several chaetoglobosins have demonstrated potent antifungal activity against plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in Table 2.

| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Chaetoglobosin (Compound 2 in source) | Botrytis cinerea | 2.19 | [1] |

| Chaetoglobosin (Compound 6 in source) | Botrytis cinerea | 8.25 | [1] |

| Chaetoglobosin (Compound 7 in source) | Botrytis cinerea | 0.40 | [1] |

| Chaetoglobosin (Compound 9 in source) | Botrytis cinerea | 5.83 | [1] |

| Azoxystrobin (Control) | Botrytis cinerea | 39.02 | [1] |

| Carbendazim (Control) | Botrytis cinerea | 70.11 | [1] |

Mechanism of Action of this compound in Cancer

Recent studies have elucidated a key mechanism by which this compound exerts its potent anti-tumor effects, particularly in esophageal squamous cell carcinoma (ESCC). The primary molecular target of this compound has been identified as Polo-like kinase 1 (PLK1) , a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[7]

Inhibition of PLK1 by this compound triggers a cascade of downstream events, leading to cancer cell death through multiple pathways:

-

Cell Cycle Arrest: this compound induces G2/M phase arrest in the cell cycle.[8] This is mediated by the downregulation of key regulatory proteins such as Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[8]

-

Apoptosis and Autophagy: The compound modulates the expression of proteins involved in programmed cell death. It decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[8] Furthermore, it enhances autophagy, as evidenced by the increased expression of Beclin-1 and LC3.[8]

-

Inhibition of Metastasis: this compound also impacts the metastatic potential of cancer cells by decreasing the expression of E-cadherin and increasing Vimentin levels.[8]

-

Pyroptosis Induction: A novel aspect of this compound's mechanism is the induction of pyroptosis, a form of programmed lytic cell death. This is achieved through the activation of Gasdermin E (GSDME).[1] The study found that high PLK1 expression inactivates GSDME, and by inhibiting PLK1, this compound activates GSDME-mediated pyroptosis.[1]

Signaling Pathway of this compound in ESCC

The following diagram illustrates the signaling cascade initiated by this compound's interaction with PLK1.

Caption: this compound inhibits PLK1, leading to multiple anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogues.

Typical Experimental Workflow

The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of chaetoglobosins.

Caption: General workflow for studying chaetoglobosins.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding: Plate esophageal cancer cells (e.g., KYSE-30, KYSE-150, TE-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., cisplatin) for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antifungal Assay

This method evaluates the antifungal activity of compounds against phytopathogenic fungi.

-

Compound Preparation: Dissolve the test compounds in DMSO.

-

Media Preparation: Mix the compound solution with sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C to achieve the desired final concentrations.

-

Inoculation: Place a mycelial plug of the test fungus (e.g., Botrytis cinerea) onto the center of the PDA plates.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Growth Measurement: Measure the diameter of the fungal colony at regular intervals.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits fungal growth by 50%, using regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol (B145695) at 4°C overnight.

-

Staining: Wash the cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PLK1, Cyclin B1, Bcl-2, Bax, GSDME) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthetic Approach to Chaetoglobosin Analogues

A representative synthetic strategy would likely involve:

-

Construction of the Perhydroisoindolone Core: This is often achieved through a series of reactions, including Diels-Alder reactions to establish the stereochemistry of the fused ring system.

-

Synthesis of the Macrocycle Precursor: This involves the preparation of a linear chain containing the necessary functional groups for macrocyclization.

-

Macrocyclization: The formation of the large ring is a critical and often challenging step. Common methods include macrolactonization, macrolactamization, or ring-closing metathesis.

-

Functional Group Manipulation and Final Assembly: This involves the introduction or modification of functional groups to yield the final natural product.

The synthesis of these complex natural products requires advanced synthetic organic chemistry techniques and careful planning of the synthetic route to control stereochemistry and achieve a good overall yield.

Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for development as therapeutic agents, particularly in the fields of oncology and agriculture. The elucidation of this compound's mechanism of action, involving the inhibition of PLK1 and the novel induction of pyroptosis, opens up new avenues for targeted cancer therapy. Further research into the synthesis of novel analogues and a deeper understanding of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of this fascinating family of compounds. This guide provides a foundational resource for researchers embarking on or continuing their work in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Chaetoglobin A - ChemistryViews [chemistryviews.org]

- 5. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Total Synthesis of Chaetoglobin A. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 8. Asymmetric Total Synthesis of Chaetoglobin A - PMC [pmc.ncbi.nlm.nih.gov]

Chaetoglobosin E: A Technical Guide to Solubility and Stability for the Scientific Community

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin E, a member of the cytochalasan alkaloid family, is a fungal secondary metabolite that has garnered interest for its potent biological activities, including anti-tumor effects.[1][2] As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to aid researchers in its handling, formulation, and experimental design. Due to the limited availability of data specifically for this compound, information from closely related chaetoglobosins, such as A and C, is included to provide a broader context.